L-Serylglycylglycylglycylglycine
Description
L-Serylglycylglycylglycylglycine (Ser-Gly-Gly-Gly-Gly) is a pentapeptide composed of L-serine followed by four glycine residues. Its molecular formula is C₁₁H₁₈N₅O₁₁, with a calculated molecular weight of 333.28 g/mol.
Properties
CAS No. |
2543-44-4 |
|---|---|
Molecular Formula |
C11H19N5O7 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1 |
InChI Key |
NAJZNFBQMUNOTR-LURJTMIESA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.
Chemical Reactions Analysis
Types of Reactions
L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.
Major Products
The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.
Scientific Research Applications
L-Serylglycylglycylglycylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.
Mechanism of Action
The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.
Comparison with Similar Compounds
Glycylglycine (Diglycine)
Molecular Formula : C₄H₈N₂O₃
Molecular Weight : 132.12 g/mol
Structural Features : A dipeptide (Gly-Gly) lacking serine.
Key Properties :
L-Lysine, Glycylglycyl-L-Serylglycylglycyl-L-Serylglycylglycyl (CAS 882068-39-5)
Molecular Formula : C₂₄H₄₂N₁₀O₁₂
Molecular Weight : 662.65 g/mol
Structural Features : Incorporates lysine, serine, and multiple glycyl repeats.
Key Properties :
L-Seryl-L-Serylglycylglycyl-L-Seryl-L-Leucyl-L-Phenylalanine (CAS 824953-16-4)
Molecular Formula : C₂₈H₄₃N₇O₁₁
Molecular Weight : 653.69 g/mol
Structural Features : Combines serine, leucine, and phenylalanine residues.
Key Properties :
- The hydroxyl groups from serine may facilitate solubility despite hydrophobic segments .
Comparison : - The target compound lacks bulky hydrophobic residues, making it more hydrophilic and less likely to interact with lipid bilayers.
Comparative Data Table
Research Findings and Functional Insights
- Stability : Glycine’s flexibility makes this compound prone to proteolytic degradation compared to peptides with proline or bulky residues (e.g., ’s leucine-rich peptides) .
- Synthesis : The target compound’s simplicity allows efficient solid-phase synthesis, whereas lysine- or phenylalanine-containing variants () require more complex purification .
- Biological Activity : Unlike hydrophobic peptides (), the target compound’s hydrophilicity limits membrane penetration but enhances compatibility with aqueous environments.
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